N-(1,3-Benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
N-(1,3-Benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Brand Name:
Vulcanchem
CAS No.:
345616-08-2
VCID:
VC0381059
InChI:
InChI=1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18)
SMILES:
CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C
Molecular Formula:
C15H13N3O2S
Molecular Weight:
299.3g/mol
N-(1,3-Benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
CAS No.: 345616-08-2
Main Products
VCID: VC0381059
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3g/mol
CAS No. | 345616-08-2 |
---|---|
Product Name | N-(1,3-Benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Molecular Formula | C15H13N3O2S |
Molecular Weight | 299.3g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C15H13N3O2S/c1-8-9(2)21-15-13(8)14(16-6-17-15)18-10-3-4-11-12(5-10)20-7-19-11/h3-6H,7H2,1-2H3,(H,16,17,18) |
Standard InChIKey | KUVGCRMUXJJCHC-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C |
Canonical SMILES | CC1=C(SC2=NC=NC(=C12)NC3=CC4=C(C=C3)OCO4)C |
PubChem Compound | 731290 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume